molecular formula C18H20N2O2 B4238859 N-(2,3-dimethylphenyl)-4-(propionylamino)benzamide

N-(2,3-dimethylphenyl)-4-(propionylamino)benzamide

Cat. No. B4238859
M. Wt: 296.4 g/mol
InChI Key: APCWTVDDGPQEJM-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-(propionylamino)benzamide, commonly known as DPA, is a chemical compound that belongs to the class of benzamide derivatives. DPA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

DPA has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, DPA has been investigated for its anticancer and anti-inflammatory properties. In biochemistry, DPA has been used as a tool to study the structure and function of proteins. In pharmacology, DPA has been studied for its potential as a drug candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of DPA is not fully understood. However, studies have shown that DPA inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are involved in inflammation. Inhibition of HDAC leads to an increase in the acetylation of histones, which can regulate gene expression.
Biochemical and Physiological Effects
DPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPA inhibits the growth of cancer cells and induces apoptosis. DPA has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, DPA has been shown to improve insulin sensitivity and glucose metabolism in animal models.

Advantages and Limitations for Lab Experiments

DPA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DPA is also stable under normal laboratory conditions. However, DPA has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, DPA has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for the study of DPA. In medicinal chemistry, DPA could be further optimized to improve its anticancer and anti-inflammatory properties. In biochemistry, DPA could be used to study the structure and function of other proteins. In pharmacology, DPA could be tested in animal models to evaluate its potential as a drug candidate for the treatment of various diseases. Finally, the development of new synthetic methods for DPA could improve its availability and reduce its cost.
Conclusion
In conclusion, DPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DPA is relatively simple, and it has been extensively studied for its potential as a drug candidate for the treatment of various diseases. DPA inhibits the activity of certain enzymes, has various biochemical and physiological effects, and has several advantages and limitations for lab experiments. There are several future directions for the study of DPA, which could lead to the development of new drugs and the advancement of scientific knowledge.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-4-17(21)19-15-10-8-14(9-11-15)18(22)20-16-7-5-6-12(2)13(16)3/h5-11H,4H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCWTVDDGPQEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-4-(propanoylamino)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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